molecular formula C6H9F2N3 B1427852 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole CAS No. 1248604-96-7

5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole

Cat. No.: B1427852
CAS No.: 1248604-96-7
M. Wt: 161.15 g/mol
InChI Key: NKJRYSOSAXTUHE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group (CF2H) and the propyl group (C3H7) in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and agrochemicals.

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability. For example, 5-FU has been shown to have variable plasma concentrations at steady state, which can impact its therapeutic efficacy and toxicity .

The result of the compound’s action would typically involve molecular and cellular changes leading to the death of cancer cells. For instance, 5-FU causes DNA damage, leading to cell death .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, the biological environment can slightly change the molecular structure of similar compounds .

Safety and Hazards

The safety and hazards associated with “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for research on “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” could include exploring its potential biological activity, developing more efficient synthesis methods, and investigating its reactivity in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized triazoles .

Properties

IUPAC Name

3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-2-3-4-9-6(5(7)8)11-10-4/h5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJRYSOSAXTUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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